molecular formula C14H15NO3 B13811811 5-(4-Nitrophenoxy)tricyclo[4.2.0.02,4]octane CAS No. 56772-08-8

5-(4-Nitrophenoxy)tricyclo[4.2.0.02,4]octane

Katalognummer: B13811811
CAS-Nummer: 56772-08-8
Molekulargewicht: 245.27 g/mol
InChI-Schlüssel: GQGCBORJUDIMNW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(4-Nitrophenoxy)tricyclo[42002,4]octane is a chemical compound with the molecular formula C14H15NO3 It is characterized by a tricyclic structure with a nitrophenoxy group attached

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Nitrophenoxy)tricyclo[4.2.0.02,4]octane typically involves the reaction of tricyclo[4.2.0.02,4]octane with 4-nitrophenol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Analyse Chemischer Reaktionen

Types of Reactions

5-(4-Nitrophenoxy)tricyclo[4.2.0.02,4]octane can undergo various chemical reactions, including:

    Oxidation: The nitrophenoxy group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted phenoxy derivatives.

Wissenschaftliche Forschungsanwendungen

5-(4-Nitrophenoxy)tricyclo[4.2.0.02,4]octane has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 5-(4-Nitrophenoxy)tricyclo[4.2.0.02,4]octane involves its interaction with specific molecular targets. The nitrophenoxy group can interact with enzymes and receptors, potentially inhibiting or activating biological pathways. The tricyclic structure may also play a role in stabilizing the compound’s interaction with its targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 5-(4-Methoxyphenoxy)tricyclo[4.2.0.02,4]octane
  • 5-(4-Chlorophenoxy)tricyclo[4.2.0.02,4]octane
  • 5-(4-Bromophenoxy)tricyclo[4.2.0.02,4]octane

Uniqueness

5-(4-Nitrophenoxy)tricyclo[4.2.0.02,4]octane is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs with different substituents.

Eigenschaften

CAS-Nummer

56772-08-8

Molekularformel

C14H15NO3

Molekulargewicht

245.27 g/mol

IUPAC-Name

5-(4-nitrophenoxy)tricyclo[4.2.0.02,4]octane

InChI

InChI=1S/C14H15NO3/c16-15(17)8-1-3-9(4-2-8)18-14-11-6-5-10(11)12-7-13(12)14/h1-4,10-14H,5-7H2

InChI-Schlüssel

GQGCBORJUDIMNW-UHFFFAOYSA-N

Kanonische SMILES

C1CC2C1C3CC3C2OC4=CC=C(C=C4)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.